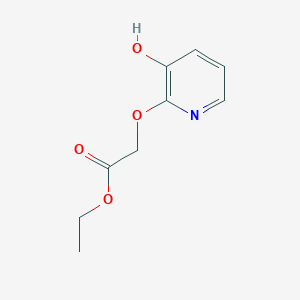

Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-hydroxypyridin-2-yl)oxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-2-13-8(12)6-14-9-7(11)4-3-5-10-9/h3-5,11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMQGSICTIPMKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353292-81-6 | |

| Record name | ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for Ethyl 2 3 Hydroxypyridin 2 Yl Oxy Acetate

Established Synthetic Pathways and Mechanistic Considerations

Traditional synthetic approaches to Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate and analogous aryl ethers primarily rely on nucleophilic aromatic substitution and classical etherification and esterification reactions. These methods, while foundational, often require careful control of reaction conditions to achieve desired outcomes.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) on a pyridine (B92270) ring is a plausible and frequently employed strategy for the formation of the pivotal ether linkage. This approach typically involves the reaction of a suitably activated pyridine substrate with a nucleophile. In the context of synthesizing the target molecule, this would involve a 2-halo-3-hydroxypyridine derivative reacting with an ethyl glycolate (B3277807) salt.

The mechanism of SNAr reactions on aromatic rings, including pyridine, proceeds through an addition-elimination pathway. The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the pyridine ring. The rate of this reaction is significantly influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate. For pyridine derivatives, the ring nitrogen atom itself acts as an electron-withdrawing group, facilitating nucleophilic attack, particularly at the 2- and 4-positions.

A general representation of the SNAr approach is depicted below:

Scheme 1: General SNAr approach for the synthesis of this compound.

The choice of the halogen atom (X) in the 2-halopyridine starting material is crucial, with reactivity generally following the order F > Cl > Br > I, which is characteristic of SNAr reactions where the attack of the nucleophile is the rate-determining step.

Etherification and Esterification Approaches

Williamson Ether Synthesis: A cornerstone of ether synthesis, the Williamson ether synthesis, presents a viable route. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org For the synthesis of this compound, this would translate to the reaction of the sodium or potassium salt of 2,3-dihydroxypyridine (B124209) with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739). nih.gov A strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is typically used to deprotonate the hydroxyl group of the pyridine derivative, generating the nucleophilic pyridinolate anion. edubirdie.comresearchgate.net

The reaction proceeds via an SN2 mechanism, where the pyridinolate attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide ion. masterorganicchemistry.com

Scheme 2: Williamson ether synthesis approach for this compound.

A key challenge in this approach is the regioselectivity, as 2,3-dihydroxypyridine possesses two hydroxyl groups that can potentially react. This aspect will be discussed in more detail in section 2.3.

Fischer Esterification: An alternative strategy involves the initial formation of the ether linkage to create the precursor acid, (3-hydroxypyridin-2-yl)oxy)acetic acid, followed by esterification. The final step would then be a Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

The Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the formation of the ester, an excess of the alcohol (ethanol) is often used, or the water formed as a byproduct is removed from the reaction mixture.

Scheme 3: Fischer esterification of the precursor acid to yield the target molecule.

Development of Novel and Efficient Synthetic Protocols

To overcome the limitations of traditional methods, such as harsh reaction conditions and modest yields, research has focused on developing more efficient and environmentally benign synthetic protocols. These include the use of catalysts and alternative energy sources like microwave irradiation.

Catalytic Approaches in the Synthesis of this compound

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-O bonds in the synthesis of aryl ethers. The Ullmann condensation, a classic example, has been significantly improved through the use of various copper catalysts and ligands. For the synthesis of the target molecule, a copper-catalyzed reaction between a 2-halo-3-hydroxypyridine and ethyl glycolate could be envisioned.

More recent advancements have demonstrated the utility of copper catalysts in the O-arylation of hydroxypyridines. nih.gov For instance, the use of a copper catalyst based on 2,2,6,6-tetramethylheptane-3,5-dione (B73088) has been successful in the O-arylation of 3-hydroxypyridines with aryl bromides and iodides. nih.gov Such catalytic systems could potentially be adapted for the O-alkylation with ethyl haloacetates.

| Catalyst System | Reactants | Product | Potential Application |

| CuI / Ligand | 2-halo-3-hydroxypyridine + Ethyl glycolate | This compound | Direct catalytic etherification |

| Cu(OTf)2 | Aryl malononitriles + Phenols | Aryl ethers | Model for C-O bond formation |

Solvent-Free and Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry approach that can dramatically reduce reaction times, improve yields, and enhance product purity. ajrconline.orgconicet.gov.ar The application of microwave irradiation to the synthesis of this compound could be particularly beneficial for both the etherification and esterification steps.

In the context of Williamson ether synthesis, microwave irradiation can accelerate the reaction between the pyridinolate and ethyl haloacetate, potentially leading to higher yields in shorter timeframes compared to conventional heating. ajrconline.org Similarly, microwave-assisted esterification of the precursor carboxylic acid could offer a rapid and efficient alternative to traditional Fischer esterification. conicet.gov.ar

Solvent-free, or solid-state, reactions under microwave irradiation represent a further step towards more environmentally friendly synthesis. asianpubs.org For the synthesis of the target molecule, a solvent-free approach could involve the reaction of 2,3-dihydroxypyridine with ethyl chloroacetate in the presence of a solid base like potassium carbonate under microwave irradiation.

| Reaction Type | Conditions | Advantages |

| Williamson Ether Synthesis | Microwave irradiation | Reduced reaction time, improved yield |

| Fischer Esterification | Microwave irradiation | Faster reaction, cleaner product profile |

| Solvent-free etherification | Solid base, microwave | Environmentally friendly, simplified workup |

Scale-Up Considerations for Laboratory and Industrial Applications

The transition from laboratory-scale synthesis to larger-scale production of this compound introduces significant challenges that are not always apparent at the bench. These challenges primarily revolve around thermal management, mass transfer, reaction kinetics, and downstream processing. A successful scale-up requires a thorough understanding of the chemical process and the physical limitations of the equipment used.

Key Considerations for Scale-Up:

Thermal Management: Exothermic reactions, common in both ether and ester synthesis, can be managed at a small scale due to a high surface-area-to-volume ratio, which allows for efficient heat dissipation. helgroup.com However, as the reactor volume increases, this ratio decreases dramatically, leading to potential thermal runaways if not properly controlled. mt.com It is crucial to determine the reaction's thermal profile using techniques like reaction calorimetry to design an appropriate cooling system for the larger vessel. helgroup.commt.com

Reagent Addition Strategy: The rate of addition of reagents can significantly impact the reaction profile. A slow, controlled addition of a reactive intermediate can help to manage the heat evolution of an exothermic reaction and prevent the buildup of unreacted starting material. mt.com This is particularly important in reactions that have a high activation energy, where a small increase in temperature can lead to a rapid and potentially dangerous increase in the reaction rate.

Downstream Processing and Purification: The purification method used in the laboratory may not be feasible or economical at an industrial scale. For instance, while column chromatography is a common purification technique in the lab, it is often too expensive and generates too much waste for large-scale production. acs.org Alternative methods such as crystallization, distillation, or liquid-liquid extraction must be developed and optimized. For pyridine derivatives, purification can sometimes be achieved through alkali treatment followed by distillation to remove impurities. google.com

Process Safety: A comprehensive safety assessment is paramount before any scale-up is attempted. This includes identifying potential hazards such as thermal runaway, pressure buildup, and the handling of flammable or toxic materials. netzsch.com The autoignition temperature of solvents and the thermal stability of reactants, intermediates, and products must be known to define safe operating limits. sciencemadness.orgseyboldreport.org

Hypothetical Scale-Up Parameter Optimization:

The following table illustrates the types of parameters that would need to be systematically investigated during the process development and scale-up of the synthesis of this compound. The values presented are hypothetical and serve to demonstrate the optimization process.

| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) | Industrial Scale (1000 L) | Impact on Yield and Purity |

|---|---|---|---|---|

| Reaction Temperature (°C) | 80 | 75-80 | 78 | Higher temperatures may increase reaction rate but can also lead to side products, reducing purity. |

| Solvent Volume (L/mol) | 5 | 4.5 | 4 | Reduced solvent volume increases throughput but may pose challenges for mixing and heat transfer. |

| Reagent Stoichiometry (Base:Substrate) | 1.2:1 | 1.1:1 | 1.05:1 | Optimizing stoichiometry reduces raw material costs and can simplify purification by minimizing unreacted starting materials. |

| Addition Rate (mol/min) | 0.1 | 0.5 | 2.5 | Controlled addition is crucial for managing exotherms and preventing the accumulation of reactive intermediates. |

| Purification Method | Chromatography | Crystallization | Fractional Distillation | The choice of purification method is a trade-off between achieving the desired purity and the economic viability of the process at scale. |

Chemical Transformations and Reactivity Profiles of Ethyl 2 3 Hydroxypyridin 2 Yl Oxy Acetate

Reactions Involving the Pyridine (B92270) Heterocycle

The pyridine ring in Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate is a key site for chemical modifications. Its reactivity is influenced by the presence of the electron-donating hydroxyl and alkoxy groups, which modulate the electron density of the aromatic system.

Functionalization of the Pyridine Ring

The pyridine nucleus is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the activating effect of the 3-hydroxy group can facilitate such reactions. Electrophilic substitution on 3-hydroxypyridine (B118123) typically occurs at the 2-position when the reaction is carried out in acidic conditions, proceeding through the conjugate acid. rsc.org

Conversely, the pyridine ring is activated towards nucleophilic substitution, particularly at the 2- and 4-positions, due to the ability of the nitrogen atom to stabilize the anionic intermediate. echemi.comstackexchange.comquora.com The 2-position, being occupied by the oxyacetate group, is already substituted, but this group could potentially be a target for nucleophilic displacement under certain conditions.

| Reaction Type | Reagents and Conditions | Expected Product |

| Nitration | HNO₃/H₂SO₄ | Ethyl 2-((3-hydroxy-2-nitropyridin-2-yl)oxy)acetate |

| Halogenation | X₂/FeX₃ or HX/H₂O₂ | Ethyl 2-((2-halo-3-hydroxypyridin-2-yl)oxy)acetate |

| Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, R₂N⁻) | Potential displacement of the oxyacetate group |

Redox Chemistry of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring can undergo oxidation, typically with peroxy acids, to form the corresponding N-oxide. biosynce.comwikipedia.org The formation of the N-oxide significantly alters the reactivity of the pyridine ring. It increases the electron density at the 2- and 4-positions, making the ring more susceptible to electrophilic attack at these positions. biosynce.comyoutube.com The N-oxide can also facilitate nucleophilic substitution. researchgate.net The N-oxide can subsequently be deoxygenated to regenerate the pyridine. youtube.com

| Reaction | Reagents | Product |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | Ethyl 2-((3-hydroxy-1-oxido-pyridin-1-ium-2-yl)oxy)acetate |

| Deoxygenation | PCl₃ or H₂/Pd | This compound |

Transformations at the Ester and Ether Linkages

The ester and ether functionalities are also key reactive sites within the molecule, susceptible to a variety of transformations.

Hydrolysis and Transesterification Reactions

The ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-((3-hydroxypyridin-2-yl)oxy)acetic acid, and ethanol (B145695). libretexts.org Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible.

Transesterification, the conversion of one ester to another, can be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. researchgate.netbiofueljournal.comscielo.br

The ether linkage, being an aryl ether, is generally stable but can be cleaved under harsh acidic conditions, such as with strong hydrohalic acids (HBr or HI). actachemscand.orgresearchgate.netpearson.com This would lead to the formation of 3-hydroxypyridin-2-ol and ethyl 2-haloacetate.

| Reaction | Reagents and Conditions | Products |

| Ester Hydrolysis (Acidic) | H₃O⁺, heat | 2-((3-hydroxypyridin-2-yl)oxy)acetic acid + Ethanol |

| Ester Hydrolysis (Basic) | NaOH, H₂O, heat | Sodium 2-((3-hydroxypyridin-2-yl)oxy)acetate + Ethanol |

| Transesterification | R'OH, H⁺ or RO⁻ | This compound + R'OH ⇌ R' 2-((3-hydroxypyridin-2-yl)oxy)acetate + Ethanol |

| Ether Cleavage | HBr or HI, heat | 3-Hydroxypyridin-2-ol + Ethyl 2-bromoacetate or Ethyl 2-iodoacetate |

Reduction and Oxidation of the Ester Moiety

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com This reaction would yield 2-((3-hydroxypyridin-2-yl)oxy)ethanol. The use of milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), could potentially lead to the formation of the corresponding aldehyde, 2-((3-hydroxypyridin-2-yl)oxy)acetaldehyde, especially at low temperatures. libretexts.org

Oxidation of the ester moiety is generally not a common transformation without affecting other parts of the molecule. However, specific reagents might be able to achieve this. For instance, α-keto esters can be formed from α-halo esters via oxidation. nih.gov

| Reaction | Reagent | Product |

| Ester Reduction (to alcohol) | LiAlH₄, then H₃O⁺ | 2-((3-hydroxypyridin-2-yl)oxy)ethanol |

| Ester Reduction (to aldehyde) | DIBAL-H, -78 °C, then H₂O | 2-((3-hydroxypyridin-2-yl)oxy)acetaldehyde |

Intermolecular and Intramolecular Reaction Pathways

The presence of multiple functional groups in close proximity allows for the possibility of both intermolecular and intramolecular reactions. For example, under appropriate conditions, the hydroxyl group on the pyridine ring could potentially participate in an intramolecular cyclization with the ester group, although this would likely require activation of the ester.

Photochemical and Thermochemical Reactions of this compound

In the absence of direct experimental evidence, a speculative discussion based on related compounds is the only possible approach. However, this would not meet the required standard of a "thorough, informative, and scientifically accurate" article based on "detailed research findings."

Photochemical Reactions:

It is known that 3-hydroxypyridine derivatives can exhibit photosensitizing properties. This suggests that this compound could potentially undergo transformations upon exposure to light, possibly involving the generation of reactive oxygen species or intramolecular rearrangements. Furthermore, studies on diaryl ethers have shown that photoredox catalysis can induce C-O bond cleavage under visible light. This raises the possibility of photolytic cleavage of the ether bond in the target molecule, which would lead to the formation of 3-hydroxypyridin-2-one (B1229133) and an ethyl acetate (B1210297) radical or related species. However, without experimental data, the specific wavelengths of light required, the quantum yields of such processes, and the nature of the resulting products are purely conjectural.

Thermochemical Reactions:

The thermal stability of this compound is also undocumented. Generally, ethyl esters can undergo thermal decomposition through pathways such as elimination reactions to form an alkene (ethylene) and a carboxylic acid (in this case, a derivative of acetic acid). The ether linkage might also be susceptible to thermal cleavage. Studies on the pyrolysis of some heterocyclic compounds indicate that complex fragmentation and rearrangement pathways can occur at elevated temperatures. The presence of the pyridine ring and the hydroxyl group could influence the thermal degradation mechanism, potentially leading to a variety of products.

Due to the lack of specific research on this compound, it is not possible to construct the requested data tables or provide detailed research findings regarding its photochemical and thermochemical reactions. The scientific community has not yet explored this specific area of its chemical behavior.

Structural Modifications and Analogues of Ethyl 2 3 Hydroxypyridin 2 Yl Oxy Acetate

Design and Synthesis of Pyridine (B92270) Ring-Substituted Analogues

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry, with numerous methods available for their construction. nih.gov These methods often involve cascade reactions, such as the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation, which allows for the creation of highly substituted pyridines with good functional group tolerance. nih.gov Other approaches include condensation reactions of carbonyl compounds and cycloaddition reactions. nih.govijpsonline.com

For the specific case of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate, analogues with substituents on the pyridine ring can be designed to probe the structure-activity relationship. The introduction of various functional groups at positions 4, 5, and 6 of the pyridine ring can influence the electronic properties, lipophilicity, and steric profile of the molecule.

The synthesis of these analogues could be approached by utilizing appropriately substituted pyridine precursors. For instance, starting with a pre-functionalized 2-chloro-3-hydroxypyridine (B146414) derivative, the ether linkage can be formed via a Williamson ether synthesis with ethyl glycolate (B3277807). Subsequent modifications to the pyridine ring could also be explored, although this may present challenges with chemoselectivity. A more convergent approach would involve the synthesis of the desired substituted 3-hydroxypyridine (B118123) core first, followed by the attachment of the oxyacetate side chain.

Table 1: Examples of Pyridine Ring-Substituted Analogues of this compound

| Compound ID | R4 | R5 | R6 |

| 1a | H | H | H |

| 1b | Cl | H | H |

| 1c | H | F | H |

| 1d | H | H | CH₃ |

| 1e | OCH₃ | H | H |

Alterations at the Oxyacetate Side Chain

Modifications to the oxyacetate side chain provide another avenue for structural diversification. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other esters. These modifications can significantly impact the compound's polarity, hydrogen bonding capacity, and metabolic stability.

Furthermore, the length and branching of the acetate (B1210297) linker can be altered. For example, replacing the acetate with a propionate (B1217596) or butyrate (B1204436) moiety would change the spatial relationship between the pyridine core and the terminal functional group. The synthesis of these analogues would typically involve the reaction of the 3-hydroxypyridin-2-one (B1229133) tautomer with the appropriate ethyl haloalkanoate.

Table 2: Examples of Oxyacetate Side Chain-Modified Analogues

| Compound ID | Side Chain |

| 2a | -OCH₂COOH |

| 2b | -OCH₂CONH₂ |

| 2c | -OCH₂COOCH₃ |

| 2d | -OCH(CH₃)COOC₂H₅ |

| 2e | -O(CH₂)₂COOC₂H₅ |

Isosteric and Bioisosteric Replacements in Chemical Design

Isosteric and bioisosteric replacements are a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound, several functional groups can be considered for such replacements.

The hydroxyl group on the pyridine ring could be replaced by an amino group, a thiol, or a small alkyl group. The ether oxygen in the side chain could be substituted with a sulfur atom (thioether) or an amino group (secondary amine). The ester carbonyl group could be replaced with a sulfone or a ketone, while the entire ester could be replaced with bioisosteres such as an oxadiazole or a tetrazole ring. These modifications can lead to significant changes in the electronic distribution, conformation, and biological activity of the resulting analogues.

Table 3: Potential Isosteric and Bioisosteric Replacements

| Original Group | Isosteric/Bioisosteric Replacement |

| 3-OH | 3-NH₂, 3-SH, 3-CH₃ |

| -O- (ether) | -S-, -NH- |

| -C=O (ester) | -SO₂- |

| -COOC₂H₅ | 1,2,4-oxadiazole, tetrazole |

Conformational Analysis of Derivatives

The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. Conformational analysis of this compound and its derivatives can provide insights into their preferred spatial arrangement. Techniques such as proton NMR spectroscopy can be used to determine the conformation in solution. nih.gov For instance, in a related compound, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, the orientation of the pyridyl ring (axial vs. equatorial) was found to be a critical determinant of its biological activity. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 3 Hydroxypyridin 2 Yl Oxy Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy In ¹H NMR spectroscopy of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate, distinct signals are expected for each unique proton group. The ethyl ester group would present a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂) protons, arising from spin-spin coupling. The methylene protons of the acetate (B1210297) bridge (-O-CH₂-C=O) would likely appear as a singlet. The three aromatic protons on the pyridine (B92270) ring would produce complex splitting patterns (doublets or doublet of doublets) in the aromatic region of the spectrum. The hydroxyl (-OH) proton would appear as a broad singlet.

¹³C NMR Spectroscopy ¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. Key expected signals would include those for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the carbons of the ethyl and acetate groups.

Expected ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl CH₃ | ~1.2-1.3 | Triplet | ~7.1 |

| Ethyl CH₂ | ~4.1-4.2 | Quartet | ~7.1 |

| Methylene CH₂ | ~4.5-4.8 | Singlet | N/A |

| Pyridine CH (3 positions) | ~6.8-8.0 | Multiplet | N/A |

Expected ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl CH₃ | ~14 |

| Ethyl CH₂ | ~61 |

| Methylene CH₂ | ~65-70 |

| Pyridine C-H | ~110-145 |

| Pyridine C-O/C-OH | ~150-160 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and formula of a compound and can provide structural information through analysis of fragmentation patterns.

Molecular Formula Confirmation The molecular formula for this compound is C₉H₁₁NO₄. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which is calculated to be 197.0688 Da. This precise mass measurement allows for unambiguous confirmation of the elemental composition.

Fragmentation Pattern Analysis In electron ionization (EI) mass spectrometry, the molecule would be expected to undergo characteristic fragmentation. Esters often cleave alpha to the carbonyl group. Likely fragmentation pathways for this compound would include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate moiety. The stable pyridine ring would likely remain intact in several major fragments.

Predicted Mass Spectrometry Data

| Adduct/Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 197.07 | Molecular Ion |

| [M+H]⁺ | 198.08 | Protonated Molecular Ion |

| [M+Na]⁺ | 220.06 | Sodiated Molecular Ion |

| C₇H₆NO₃⁺ | 152.03 | Loss of ethoxy radical (•OCH₂CH₃) |

X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Packing

X-ray diffraction crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates how molecules pack together in the crystal lattice, identifying intermolecular interactions such as hydrogen bonding, which would be expected involving the hydroxyl group.

As of now, a published crystal structure for this compound is not available in the searched scientific literature. Such a study would be invaluable for understanding its solid-state conformation and intermolecular interactions.

Infrared and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of absorbed or scattered light correspond to the vibrations of specific chemical bonds and functional groups, making these methods excellent for functional group identification.

For this compound, key vibrational bands would be expected for its various functional groups. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the ester would be prominent. A broad band would indicate the O-H (hydroxyl) stretch. The C-O bonds of the ether and ester linkages would also show characteristic stretching vibrations. Aromatic C-H and C=C stretching vibrations from the pyridine ring would also be present.

Expected Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (hydroxyl) | ~3200-3500 (broad) | Stretching vibration |

| C-H (aromatic) | ~3000-3100 | Stretching vibration |

| C-H (aliphatic) | ~2850-3000 | Stretching vibration |

| C=O (ester) | ~1735-1750 (strong) | Stretching vibration |

| C=C, C=N (aromatic) | ~1450-1600 | Ring stretching |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions

Electronic absorption (UV-Visible) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light as electrons are promoted to higher energy orbitals, typically involving π-systems and heteroatoms with non-bonding electrons. The pyridine ring, with its conjugated π-system and heteroatoms (nitrogen and oxygen), is expected to give rise to distinct absorption bands in the UV region.

Fluorescence spectroscopy measures the emission of light as excited electrons return to the ground state. Compounds with aromatic and rigid structures are often fluorescent. While it is difficult to predict without experimental data, the presence of the hydroxypyridine moiety suggests that the compound may exhibit fluorescence upon excitation at its absorption maximum.

Detailed experimental data for the UV-Vis absorption and fluorescence emission spectra of this compound are not currently available in the searched literature.

Computational Chemistry and Theoretical Studies on Ethyl 2 3 Hydroxypyridin 2 Yl Oxy Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in elucidating the electronic structure of a molecule. For Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate, these calculations typically involve determining the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

In studies of similar 3-hydroxypyridine (B118123) derivatives, the HOMO is often localized on the hydroxypyridine ring, indicating this moiety as the primary site for electrophilic attack. Conversely, the LUMO may be distributed across the pyridine (B92270) ring and the acetate (B1210297) group, suggesting these areas are susceptible to nucleophilic attack. The precise distribution and energies of these orbitals are influenced by the interplay of the hydroxyl, ether, and ester functionalities.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted 3-Hydroxypyridine Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data presented is illustrative and based on calculations for analogous 3-hydroxypyridine systems. The exact values for this compound would require specific calculations.

Density Functional Theory (DFT) Applications for Reactivity Descriptors and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used computational method for predicting various molecular properties with a good balance of accuracy and computational cost. DFT calculations can provide a wealth of information about this compound, from its reactivity to its spectroscopic signatures.

Reactivity Descriptors: DFT is employed to calculate global and local reactivity descriptors. Global descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), are derived from the HOMO and LUMO energies and provide a general overview of the molecule's reactivity. Local reactivity descriptors, like the Fukui functions and the molecular electrostatic potential (MEP), identify the most reactive sites within the molecule. For instance, the MEP map would likely show negative potential around the oxygen and nitrogen atoms, highlighting them as sites for electrophilic attack, while regions of positive potential would indicate susceptibility to nucleophilic attack.

Spectroscopic Predictions: DFT is also a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of the compound. Theoretical predictions of infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra can be compared with experimental data to confirm the molecular structure. For example, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-visible absorption.

Table 2: Calculated Reactivity Descriptors for a Model 3-Hydroxypyridine Derivative

| Descriptor | Value (arbitrary units) |

| Chemical Potential (μ) | -3.85 |

| Hardness (η) | 2.65 |

| Electrophilicity (ω) | 2.79 |

Note: These values are for a representative molecule and serve as an example of the types of data obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations can be used to explore the conformational landscape of this compound and to understand the influence of the solvent on its structure and dynamics.

Conformational Landscapes: The ethyl acetate side chain of the molecule possesses rotational freedom, leading to multiple possible conformations. MD simulations can map the potential energy surface of the molecule as a function of its dihedral angles, identifying the most stable (lowest energy) conformers. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be employed to predict the most likely pathways for chemical reactions involving this compound and to characterize the high-energy transition states that govern the reaction rates.

By modeling the interaction of the molecule with various reagents, it is possible to map out the potential energy surface of a reaction. This allows for the identification of the minimum energy path from reactants to products. A key aspect of this is the location and characterization of transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state relative to the reactants (the activation energy) is a critical factor in determining the speed of a reaction. For example, theoretical studies could be used to investigate the mechanism of ester hydrolysis or reactions involving the hydroxypyridine ring.

Structure-Property Relationships: Electronic and Steric Effects

Computational studies are instrumental in establishing structure-property relationships by systematically modifying the molecular structure and observing the resulting changes in its properties. For this compound, both electronic and steric effects are important in defining its characteristics.

Electronic Effects: The electron-donating nature of the hydroxyl group and the electron-withdrawing character of the pyridine nitrogen and the ester group create a complex electronic environment within the molecule. Computational analysis can quantify these effects, for example, by calculating partial atomic charges or by analyzing the impact of substituting different groups on the pyridine ring on the molecule's electronic properties.

Applications of Ethyl 2 3 Hydroxypyridin 2 Yl Oxy Acetate As a Chemical Intermediate and Synthetic Probe

Utilization in the Synthesis of Complex Heterocyclic Compounds

The pyridine (B92270) nucleus is a cornerstone in the synthesis of a vast number of heterocyclic compounds due to its inherent reactivity and biological significance. The presence of the 3-hydroxy and 2-oxyacetate substituents on the pyridine ring of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate offers several avenues for the construction of fused and substituted heterocyclic systems.

The hydroxyl group can be leveraged for cyclization reactions, acting as a nucleophile to form new rings. For instance, it can participate in intramolecular condensation reactions with other functional groups introduced into the molecule. The ether linkage and the ester group also provide handles for further chemical transformations. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amide bonds or participate in other coupling reactions.

One patent describes the synthesis of ethyl [[2-[(4-acetyl-3-hydroxy-2-propylbenzyl)thio]pyridin-3-yl]oxy]acetate, a structurally related compound. prepchem.com In this synthesis, the 3-hydroxypyridine (B118123) moiety is reacted with ethyl bromoacetate (B1195939), demonstrating the utility of the hydroxyl group for introducing the oxyacetate side chain. prepchem.com This reaction highlights a common strategy for functionalizing hydroxypyridines, which can then serve as intermediates for more complex molecules.

The general class of pyridyl acetate (B1210297) derivatives is known to be valuable in the synthesis of various heterocyclic systems. For example, derivatives of ethyl 2-pyridylacetate (B8455688) are used to synthesize compounds containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties. These synthetic pathways often involve the reaction of the acetate portion of the molecule with various nucleophiles and cyclizing agents.

Table 1: Potential Heterocyclic Systems Derivable from this compound Analogues

| Precursor Type | Reagents and Conditions | Resulting Heterocyclic System |

| Pyridyl-oxy-acetic acid | Thionyl chloride, Amines | Pyridyloxoacetamide derivatives |

| Pyridyl-oxy-acetate | Hydrazine hydrate | Pyridyloxoacetyl hydrazide |

| Pyridyl-oxy-acetyl hydrazide | Carbon disulfide, KOH | Oxadiazole-thione derivatives |

| Pyridyl-oxy-acetyl hydrazide | Aromatic aldehydes | Schiff bases, Triazoles |

Role as a Precursor for Advanced Organic Materials

The structural features of this compound also suggest its potential as a monomer or a key building block in the synthesis of advanced organic materials. The pyridine ring can impart specific electronic and coordination properties to a polymer backbone, while the flexible oxyacetate linker can influence the material's physical properties, such as its solubility and thermal stability.

Although direct polymerization of this compound has not been reported, analogous compounds have been used to create functional polymers. For example, research has been conducted on the synthesis of poly(pyridin-2-ylmethyl 2-(eugenoxy)acetate), where a pyridyl-containing ester monomer is polymerized. This indicates that the pyridyl-oxy-acetate scaffold can be a viable component in polymer synthesis.

The hydroxyl group on the pyridine ring could also be utilized for creating polymers through condensation reactions, such as the formation of polyesters or polyethers. The ability of the pyridine nitrogen to coordinate with metal ions also opens up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

Development of Novel Reagents and Catalysts

The pyridine moiety is a well-known ligand in coordination chemistry and catalysis. The specific substitution pattern of this compound could be exploited to design novel ligands for transition metal catalysts. The combination of the pyridine nitrogen and the ether oxygen could allow for bidentate coordination to a metal center, creating a stable chelate ring that can influence the catalytic activity and selectivity of the metal.

Furthermore, the hydroxyl group provides a site for anchoring the molecule to a solid support, which could be used to create heterogeneous catalysts. These immobilized catalysts are often advantageous as they can be easily separated from the reaction mixture and recycled.

While no specific reagents or catalysts derived from this compound are documented, the broader class of functionalized pyridines is extensively used in catalysis. For instance, pyridine derivatives are used as ligands in a variety of cross-coupling reactions and as organocatalysts in their own right.

Investigation of Reaction Mechanisms Using Labeled Analogues

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms. A labeled analogue of this compound, for example, with deuterium (B1214612) or carbon-13 incorporated at specific positions, could be used to trace the fate of the molecule through a chemical transformation.

For instance, a deuterium-labeled version of a related compound, Ethyl 2-(3-((1R,3R)-3-((tert-Butoxycarbonyl)((R)-2-(3-chlorophenyl)-2-hydroxyethyl)amino)cyclohexyl)phenoxy)acetate-d5, is mentioned as an intermediate in the synthesis of a labeled analogue of a β3-agonist. pharmaffiliates.com This demonstrates the utility of labeled phenoxyacetate (B1228835) derivatives in synthetic and mechanistic studies. pharmaffiliates.com

By synthesizing a labeled version of this compound, researchers could study the kinetics and mechanisms of reactions involving this molecule, such as its cyclization to form heterocyclic compounds or its polymerization. The isotopic label would allow for the unambiguous tracking of atoms and bond formations, providing crucial insights into the reaction pathway.

Table 2: Potential Isotopically Labeled Analogues and Their Applications

| Labeled Analogue | Isotope | Potential Application |

| This compound-d2 | Deuterium (on the acetate methylene) | Studying the mechanism of cyclization reactions involving the acetate group. |

| This compound-13C2 | Carbon-13 (in the acetate carbonyl and methylene) | Tracing the incorporation of the acetate unit into a polymer backbone. |

| Ethyl 2-((3-hydroxy-15N-pyridin-2-yl)oxy)acetate | Nitrogen-15 | Investigating the coordination chemistry and catalytic role of the pyridine nitrogen. |

Future Research Directions and Unexplored Avenues for Ethyl 2 3 Hydroxypyridin 2 Yl Oxy Acetate Studies

Development of Asymmetric Synthetic Routes

The presence of a stereocenter is not immediately obvious in the structure of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate. However, the development of asymmetric synthetic routes becomes crucial when considering potential modifications of the ethyl acetate (B1210297) side chain or the pyridine (B92270) ring that could introduce chirality. Future research could focus on the enantioselective synthesis of derivatives of this compound.

One promising approach involves the use of chiral phase-transfer catalysts . nih.govbuchler-gmbh.commdpi.combuchler-gmbh.comresearchgate.net These catalysts are well-suited for promoting asymmetric reactions between immiscible phases, a scenario often encountered in the alkylation of phenols. nih.gov The development of chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts derived from cinchona alkaloids, for instance, could facilitate the enantioselective O-alkylation of the 3-hydroxypyridine (B118123) precursor with a suitable chiral electrophile. nih.govbuchler-gmbh.commdpi.combuchler-gmbh.comresearchgate.net The efficiency of such catalysts in creating chiral C-O bonds under mild, environmentally friendly conditions makes this a particularly attractive avenue. buchler-gmbh.com

| Catalyst Type | Potential Application | Key Advantages |

|---|---|---|

| Chiral Quaternary Ammonium Salts (e.g., from Cinchona Alkaloids) | Enantioselective O-alkylation of 3-hydroxypyridine | Mild reaction conditions, operational simplicity, green chemistry. buchler-gmbh.com |

| Chiral Phosphonium Salts | Asymmetric α-functionalization of the acetate moiety | High enantioselectivities, potential for base-free conditions. nih.gov |

Furthermore, research into chiral ligands for transition metal-catalyzed cross-coupling reactions could provide alternative routes to chiral derivatives. While typically employed for C-C bond formation, innovative applications in C-O bond formation could be explored.

Exploration of Novel Reactivity Patterns

The reactivity of this compound is largely unexplored. Future studies could delve into novel transformations, particularly those leveraging modern synthetic methodologies like photoredox and electrochemical catalysis.

Photoredox catalysis offers a powerful tool for the functionalization of pyridine rings under mild conditions. nih.govresearchgate.netresearchgate.netnih.govrsc.org The generation of pyridinyl radicals through single-electron transfer (SET) processes could enable previously inaccessible C-H functionalizations on the pyridine core of the target molecule. nih.gov For instance, the introduction of alkyl or aryl groups at various positions on the pyridine ring could be achieved, leading to a diverse library of derivatives with potentially interesting biological or material properties.

Electrochemical synthesis represents another green and efficient approach to modifying the molecule. rsc.orgrsc.orgresearchgate.netumich.edu Electrochemical methods can be employed for a variety of transformations, including the introduction of functional groups onto the pyridine ring or modifications of the side chain without the need for harsh chemical oxidants or reductants. rsc.orgresearchgate.net

| Methodology | Potential Transformation | Anticipated Outcome |

|---|---|---|

| Photoredox Catalysis | C-H functionalization of the pyridine ring | Introduction of novel substituents at various positions. nih.gov |

| Electrochemical Synthesis | Oxidative or reductive modification of the molecule | Access to new derivatives under sustainable conditions. rsc.orgresearchgate.net |

| Reactions of the N-oxide derivative | Rearrangements and functionalizations | Synthesis of pyridone derivatives and other unique structures. |

Additionally, the synthesis and reactivity of the corresponding pyridine N-oxide derivative of this compound could be a fruitful area of research. Pyridine N-oxides are known to exhibit unique reactivity, including susceptibility to rearrangement and functionalization at different positions compared to the parent pyridine.

Integration into Flow Chemistry and Automation

To accelerate the exploration of the chemical space around this compound, the integration of its synthesis and derivatization into flow chemistry and automated synthesis platforms is a promising direction. whiterose.ac.uknih.govresearchgate.netnih.govtue.nlsemanticscholar.orgrsc.orgresearchgate.net

Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for reactions involving hazardous intermediates. semanticscholar.orgrsc.orgresearchgate.net The synthesis of the ethyl acetate side chain, for example, could be optimized in a flow system. Furthermore, the generation of derivative libraries through automated synthesis would enable high-throughput screening for biological activity or material properties. whiterose.ac.uknih.govresearchgate.net

Advanced Materials Science Applications

The structural motifs within this compound suggest its potential as a building block for advanced materials.

The 3-hydroxypyridine unit is a known ligand for the construction of metal-organic frameworks (MOFs) . The introduction of the flexible ethyl acetate side chain could influence the porosity and dimensionality of the resulting MOFs, potentially leading to materials with novel gas sorption or catalytic properties.

Furthermore, the pyridine core is a common component in conductive polymers . researchgate.netgoogle.comwikipedia.orgmdpi.com By incorporating this compound into a polymer backbone, it may be possible to create new conductive materials with tunable electronic properties. The ether linkage and ester group could also serve as points for further functionalization or cross-linking.

Another intriguing possibility lies in the development of functional surfaces . The pyridine nitrogen can be used to anchor the molecule to various surfaces, and the ester functionality could be hydrolyzed to a carboxylic acid to modulate surface properties or for further chemical modification. researchgate.netresearchgate.net

Deepening Theoretical Understanding through Advanced Computational Models

To guide and rationalize experimental efforts, advanced computational modeling will be indispensable. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov

Future computational studies could focus on:

Modeling non-covalent interactions: Understanding the intermolecular forces, such as hydrogen bonding and π-stacking, that govern the crystal packing and solid-state properties of the molecule and its derivatives is crucial for materials design. scispace.comnih.govmdpi.commdpi.com

Predicting excited-state properties: For applications in luminescent materials or photocatalysis, computational methods can be used to predict the absorption and emission spectra, as well as the nature of the excited states. nih.govresearchgate.netrsc.orgswan.ac.uk

Elucidating reaction mechanisms: DFT calculations can help to unravel the mechanisms of novel reactions and predict the regioselectivity and stereoselectivity of synthetic transformations.

| Computational Method | Area of Investigation | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure and reactivity | Rationalization of chemical behavior and prediction of reaction outcomes. nih.gov |

| Molecular Dynamics (MD) | Conformational analysis and intermolecular interactions | Understanding of solid-state packing and solution behavior. |

| Time-Dependent DFT (TD-DFT) | Excited-state properties | Prediction of photophysical properties for materials applications. nih.govresearchgate.netrsc.orgswan.ac.uk |

By combining these advanced computational approaches with targeted experimental work, a comprehensive understanding of the fundamental properties and potential applications of this compound can be achieved, paving the way for its use in a wide range of scientific and technological fields.

Q & A

Q. What role does this compound play in multi-step synthesis of pharmaceuticals?

- Methodological Answer : It serves as a precursor for heterocyclic scaffolds (e.g., pyridopyrimidines). In one protocol, coupling with hydrazine yields hydrazide intermediates, which undergo cyclization to form antimicrobial agents .

- Example : Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate was used to synthesize inhibitors of cytochrome P450 enzymes, highlighting its versatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.